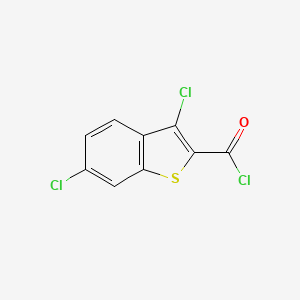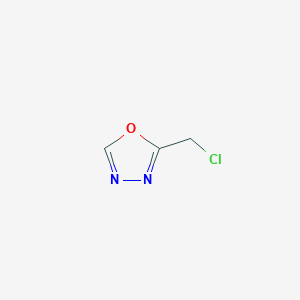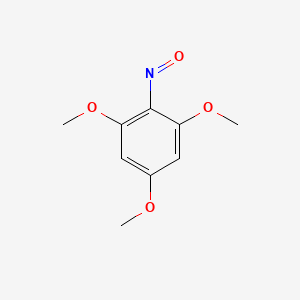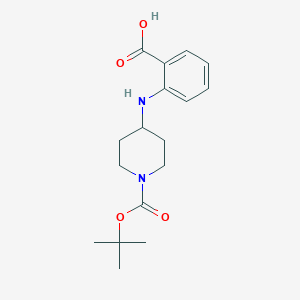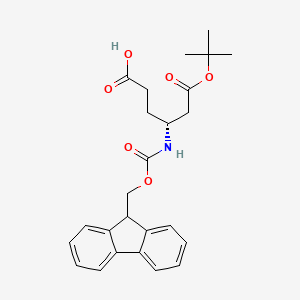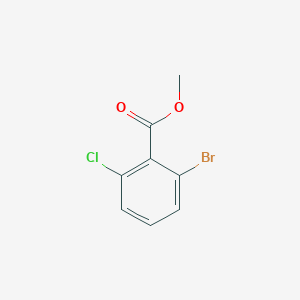
2-溴-6-氯苯甲酸甲酯
描述
Methyl 2-bromo-6-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is also known by other synonyms such as Benzoic acid, 2-bromo-6-chloro-, methyl ester, and 2-BROMO-6-CHLOROBENZOIC ACID METHYL ESTER .
Synthesis Analysis
A scalable process for a pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate has been described in the literature . The synthesis strategy hinged on the esterification of the sterically encumbered parent acid produced through an o-lithiation/carboxylation approach .Molecular Structure Analysis
The molecular structure of Methyl 2-bromo-6-chlorobenzoate can be represented by the InChI string:InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 . The compound has a complexity of 174 and a topological polar surface area of 26.3 Ų . Physical And Chemical Properties Analysis
Methyl 2-bromo-6-chlorobenzoate has a molecular weight of 249.49 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 247.92397 g/mol .科学研究应用
合成和工艺开发
2-溴-6-氯苯甲酸甲酯一直是工艺开发和合成领域研究的重点。Hickey 等人 (2005) 的一项研究详细介绍了在中试工厂中合成其可扩展工艺。该工艺涉及酯化和仔细的温度控制,尤其是在邻位锂化步骤中,以避免苯炔分解。从廉价的起始原料中获得的总收率为 79% (Hickey 等,2005)。
结构和构象研究
已对类似化合物(如 3-氯苯甲酸甲酯)进行了结构和构象研究。Takashima 等人 (1999) 使用气体电子衍射和从头算计算研究了 3-氯苯甲酸甲酯的分子结构和构象,揭示了其分子排列和稳定性的重要细节 (Takashima 等,1999)。
相关化合物和应用
对与 2-溴-6-氯苯甲酸甲酯相关的化合物(如 2-溴-6-甲氧基萘)的研究表明其作为医药制剂中间体的显着性。徐和何 (2010) 描述了一种合成 2-溴-6-甲氧基萘的方法,强调了其在非甾体抗炎药的制备中的作用 (徐和何,2010)。
安全和危害
Methyl 2-bromo-6-chlorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
生化分析
Cellular Effects
Methyl 2-bromo-6-chlorobenzoate has been shown to influence various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Methyl 2-bromo-6-chlorobenzoate can impact cellular metabolism by inhibiting or activating specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Methyl 2-bromo-6-chlorobenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, such as esterases, leading to their inhibition or activation. This binding interaction is facilitated by the presence of bromine and chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Additionally, Methyl 2-bromo-6-chlorobenzoate can influence gene expression by modulating the activity of transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-bromo-6-chlorobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Methyl 2-bromo-6-chlorobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to Methyl 2-bromo-6-chlorobenzoate can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-bromo-6-chlorobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of Methyl 2-bromo-6-chlorobenzoate can lead to toxicity, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
Methyl 2-bromo-6-chlorobenzoate is involved in several metabolic pathways. It interacts with enzymes such as esterases, which catalyze its hydrolysis to form 2-bromo-6-chlorobenzoic acid and methanol. This reaction is a key step in the compound’s metabolism and can influence metabolic flux and metabolite levels within the cell. Additionally, Methyl 2-bromo-6-chlorobenzoate can affect other metabolic pathways by modulating the activity of specific enzymes .
Transport and Distribution
The transport and distribution of Methyl 2-bromo-6-chlorobenzoate within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, Methyl 2-bromo-6-chlorobenzoate can bind to specific proteins, which facilitate its distribution to different cellular compartments. This localization is crucial for the compound’s activity and function .
属性
IUPAC Name |
methyl 2-bromo-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZTSBNXMQBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374926 | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-23-3 | |
| Record name | Methyl 2-bromo-6-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The synthesis of Methyl 2-bromo-6-chlorobenzoate presented two major challenges:
ANone: The optimized synthesis process, starting from readily available and cost-effective materials, resulted in a 79% overall yield of Methyl 2-bromo-6-chlorobenzoate . This demonstrates the effectiveness and potential scalability of the developed procedure for producing the target compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
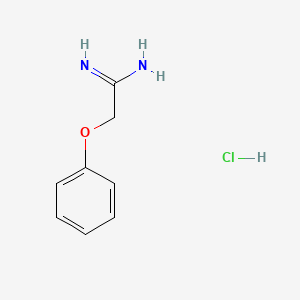
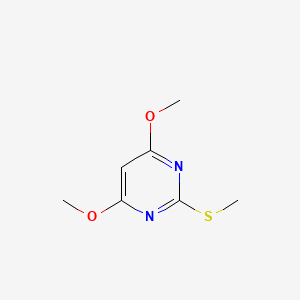
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
